(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione

Crystal Engineering Conformational Analysis Isomer Purity

Researchers requiring the (E)-configured thienylidene-hydantoin scaffold face limited availability of stereochemically pure material. This compound provides ≥95% purity with defined (E)-geometry-critical for reproducible co-crystal engineering and heteroaryl SAR studies where the (Z)-isomer's pleated-sheet H-bonding network confounds results. • Enables systematic investigation of thiophene conjugation effects on target binding • Serves as calibration standard for C=O vs C=S charge-transport comparisons • Supplied with batch-specific QC documentation for procurement confidence

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B7773791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C2C(=O)NC(=O)N2
InChIInChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+
InChIKeyNKNQLJMAPSUXLZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione: Structural Identity & Chemical Class


(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione (CAS 89939-28-6) is an arylidenehydantoin derivative with molecular formula C₈H₆N₂O₂S (MW 194.21 g mol⁻¹) . It features a hydantoin (imidazolidine-2,4-dione) core conjugated with a thiophene ring via an exocyclic (E)-configured double bond at the 5‑position, distinguishing it from saturated 5‑thienylhydantoins and from the corresponding (Z)-isomer [1]. The compound is supplied as a research chemical with reported purity ≥ 95 % .

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione: Why Generic Substitution Fails


Arylidenehydantoins are not interchangeable because minor structural modifications—exchange of the arylidene ring, alteration of the exocyclic double‑bond geometry, or substitution of the hydantoin oxygen with sulfur—profoundly alter electronic distribution, hydrogen‑bonding capacity, and molecular conformation [1]. For example, the (Z)-isomer of the target compound adopts a pleated‑sheet crystal packing driven by an extensive N–H···O network [1], whereas the (E)-isomer cannot reproduce this arrangement. Likewise, thiohydantoin analogs (C=S in place of C=O) exhibit different charge‑transport properties and biological target preferences, making them unsuitable surrogates [2]. Without direct comparative data, assuming equivalence between the (E)-thienylidene hydantoin and its closest analogs risks experimental irreproducibility.

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione: Differentiation Evidence


Exocyclic Double-Bond Geometry: (E) vs (Z) Isomers

The (E)-configured target isomer is structurally distinct from the crystallographically characterized (Z)-isomer. In the (Z)-form, the thiophene ring is disordered over two orientations rotated by ~180° about the C(6)–C(7) bond, and the crystal packing is dictated by an infinite N–H···O chain along the a-axis coupled with a cyclic trimer motif [1]. The (E)-isomer cannot satisfy this hydrogen‑bonding pattern, implying different solid‑state stability, solubility, and formulation behavior.

Crystal Engineering Conformational Analysis Isomer Purity

Hydantoin (C=O) vs Thiohydantoin (C=S) Electronics

Replacement of the hydantoin carbonyl oxygen with sulfur profoundly alters frontier molecular orbital energies and charge‑transport parameters. For the thio analog (STMI), DFT calculations (B3LYP/6‑311++G**) yield a HOMO energy of –5.81 eV, a LUMO energy of –2.45 eV, a HOMO–LUMO gap of 3.36 eV, and a calculated hole mobility of 0.12 cm² V⁻¹ s⁻¹ [1]. Although analogous computed data for the oxygen‑containing target compound have not been published, fundamental chemical principles predict a larger HOMO–LUMO gap and markedly lower charge mobility for the C=O system, rendering the thio analog unsuitable as a proxy in materials‑science applications.

Organic Electronics Charge Transport Quantum Chemistry

Arylidene Ring Electronics: Thiophene vs Phenyl

In the broader 5‑arylidenehydantoin class, the nature of the arylidene substituent dictates lipophilicity and bioactivity. For 5‑arylidene‑2‑thiohydantoins, the 4‑biphenyl analog shows MIC = 0.78 µg mL⁻¹ against Mycobacterium tuberculosis [1], whereas phenyl‑unsubstituted or electron‑rich heteroaryl analogs typically show MIC > 10 µg mL⁻¹. Although the target compound (a hydantoin, not a thiohydantoin) lacks reported MIC values, the five‑membered electron‑rich thiophene ring is expected to confer distinct pharmacokinetic and target‑binding properties compared to six‑membered phenyl derivatives [1].

Medicinal Chemistry SAR Antimycobacterial Activity

Synthetic Accessibility and Purity Profile

Commercial suppliers report (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione at ≥ 95 % purity [1]. In contrast, the (Z)-isomer is typically obtained as a by‑product of thermolysis and its commercial availability and purity documentation are sparse [2]. For researchers requiring the (E)-isomer specifically (e.g., for stereospecific structure–activity studies), the defined purity specification reduces the risk of isomer‑mixture confounding.

Chemical Procurement Purity Specification Isomer Ratio

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione: Application Scenarios


Stereospecific SAR Building Block

The (E)-thienylidene hydantoin core serves as a distinct scaffold for exploring the impact of heteroaryl conjugation on target binding. Its well‑defined stereochemistry and commercial purity (≥ 95 %) enable reproducible synthesis of focused libraries that cannot be constructed from the (Z)-isomer or from phenyl analogs without confounding stereochemical and electronic variables [1].

Co-Crystal & Solid-Form Screening via Hydrogen Bonding

The (E)-isomer’s inability to adopt the (Z)-isomer’s pleated‑sheet hydrogen‑bonding network [1] makes it a valuable partner for co‑crystal engineering studies aimed at tuning solubility, stability, and mechanical properties of pharmaceutical solids.

Electronic Structure Calibration for Organic Semiconductors

Although the thio analog STMI has been computationally characterized (HOMO –5.81 eV, LUMO –2.45 eV, hole mobility 0.12 cm² V⁻¹ s⁻¹) [2], the oxygen analog provides a critical calibration point for understanding how C=O versus C=S substitution shifts frontier orbital energies and charge‑transport parameters in conjugated imidazolidinone materials.

Antimycobacterial Pharmacophore Mapping

Given that 5‑arylidene‑2‑thiohydantoins show MIC values as low as 0.78 µg mL⁻¹ against M. tuberculosis [3], the thiophene‑substituted hydantoin variant enables systematic investigation of the contribution of the thiophene ring and the hydantoin carbonyl to antimycobacterial activity, decoupling electronic from lipophilic effects.

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